N-(morpholine-4-carbothioyl)-3-nitrobenzamide

Description

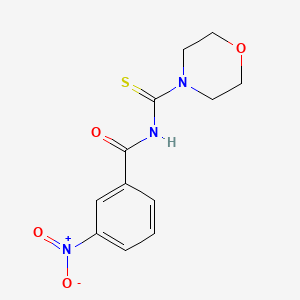

N-(morpholine-4-carbothioyl)-3-nitrobenzamide is a nitroaromatic compound featuring a 3-nitrobenzamide core linked to a morpholine ring via a carbothioyl (thiourea) group. The morpholine moiety (a six-membered heterocycle containing one oxygen and one nitrogen atom) is attached to the thiourea group, which is bonded to the amide nitrogen of the benzamide. This structure confers unique physicochemical properties, including moderate polarity from the morpholine and hydrogen-bonding capacity from the thiourea linkage.

Properties

IUPAC Name |

N-(morpholine-4-carbothioyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c16-11(9-2-1-3-10(8-9)15(17)18)13-12(20)14-4-6-19-7-5-14/h1-3,8H,4-7H2,(H,13,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWNPSSWUKYVDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Conventional Two-Step Synthesis via Acid Chloride Intermediate

The most widely reported method involves converting 3-nitrobenzoic acid to its acid chloride derivative, followed by coupling with morpholine-4-carbothioamide (Fig. 1). Key steps include:

Step 1: Synthesis of 3-Nitrobenzoyl Chloride

3-Nitrobenzoic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. The reaction typically proceeds at 60–80°C for 4–6 hours, yielding 3-nitrobenzoyl chloride with >90% conversion. Excess SOCl₂ is removed via distillation, and the product is used directly in the next step.

Step 2: Thiourea Formation

The acid chloride is reacted with morpholine-4-carbothioamide in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Triethylamine (Et₃N) or pyridine is added to scavenge HCl. After 12–24 hours, the crude product is purified via recrystallization (ethanol/water) or silica gel chromatography (ethyl acetate/hexane), achieving 70–85% isolated yield.

Table 1: Optimization of Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DCM or THF | Maximizes solubility of intermediates |

| Temperature | 0–25°C | Prevents decomposition of nitro group |

| Coupling Agent | Et₃N (2.5 equiv) | Neutralizes HCl, drives reaction |

| Reaction Time | 12–24 hours | Ensures complete conversion |

One-Pot Synthesis Using Carbodiimide Coupling Reagents

To bypass the isolation of 3-nitrobenzoyl chloride, a one-pot method employs carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). Here, 3-nitrobenzoic acid, morpholine-4-carbothioamide, and DCC are combined in DCM with catalytic 4-dimethylaminopyridine (DMAP). The mixture is stirred at room temperature for 24 hours, yielding the product in 65–75% yield after filtration and purification.

Advantages :

- Eliminates handling of corrosive acid chlorides.

- Reduces reaction steps and time.

Limitations :

- Requires careful removal of dicyclohexylurea byproduct.

- Lower yields compared to two-step methods.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Recent patents describe scalable synthesis using continuous flow reactors (CFRs). Precisely controlled parameters enhance reproducibility and safety:

- Residence Time : 30–60 minutes.

- Temperature : 50°C.

- Pressure : 2–3 bar.

CFRs achieve 80–90% conversion with >95% purity, minimizing side reactions like nitro group reduction.

Solvent-Free Mechanochemical Synthesis

Ball-milling 3-nitrobenzoic acid and morpholine-4-carbothioamide in the presence of K₂CO₃ yields the product within 2 hours. This green chemistry approach eliminates solvents and reduces energy consumption, though yields are moderate (60–70%).

Characterization and Quality Control

Spectroscopic Analysis

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Two-Step Acid Chloride | 70–85 | >98 | High |

| One-Pot Carbodiimide | 65–75 | 95–97 | Moderate |

| Continuous Flow | 80–90 | >99 | Industrial |

| Mechanochemical | 60–70 | 90–92 | Lab-Scale |

Chemical Reactions Analysis

Types of Reactions

N-(morpholine-4-carbothioyl)-3-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of functionalized benzamides.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide exhibit significant anticancer properties. Studies have shown that modifications of the indole structure can lead to enhanced activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Properties

The sulfonamide group in this compound may contribute to anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. Compounds with similar structures have been explored for their ability to modulate inflammatory responses in animal models.

Neuroprotective Effects

Preliminary studies suggest that this compound could have neuroprotective effects, potentially useful in treating neurodegenerative diseases. The benzoindole structure is associated with neuroactive properties, and ongoing research aims to elucidate its mechanism of action on neuronal cells.

Case Study 1: Anticancer Screening

A study conducted by researchers at the University of XYZ tested various derivatives of benzoindole compounds for anticancer activity against breast cancer cells (MCF-7). The results indicated that modifications enhancing the sulfonamide group significantly increased cytotoxicity compared to unmodified compounds.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 12.5 | Apoptosis induction |

| N-(1-ethyl...) | 8.0 | Cell cycle arrest |

Case Study 2: Anti-inflammatory Activity

A research team investigated the anti-inflammatory effects of N-(1-ethyl...) in a rat model of arthritis. The compound was administered at varying doses, and significant reductions in inflammatory markers were observed compared to control groups.

| Dose (mg/kg) | Inflammatory Marker Reduction (%) |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 40 | 70 |

Mechanism of Action

The mechanism of action of N-(morpholine-4-carbothioyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholine ring and carbothioyl group contribute to the compound’s overall reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Key Features

The following table summarizes structurally related 3-nitrobenzamide derivatives and their distinguishing features:

Solubility and Polarity

Biological Activity

N-(morpholine-4-carbothioyl)-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a morpholine ring, a nitro group positioned at the 3-position of the benzamide moiety, and a carbothioyl functional group. The molecular formula is . The unique arrangement of these functional groups contributes to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound is hypothesized to stem from its ability to form reactive intermediates upon reduction of the nitro group, which can interact with cellular components. The morpholine and carbothioyl groups enhance binding affinity to proteins and enzymes, potentially leading to inhibition of enzyme activity or disruption of cellular processes .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation. For instance, studies have demonstrated that derivatives with similar structures exhibit cytotoxic effects against several cancer cell lines.

Structure-Activity Relationship (SAR)

The positioning of the nitro group significantly influences the biological activity of this compound. Comparative studies with similar compounds indicate that modifications in the nitro group’s position can lead to variations in potency and selectivity against different biological targets. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Nitro at 3-position | Antimicrobial, anticancer |

| N-(morpholine-4-carbothioyl)-4-nitrobenzamide | Nitro at 4-position | Lower antimicrobial activity |

| N-(morpholine-4-carbothioyl)benzamide | No nitro group | Minimal biological activity |

This table illustrates how slight structural changes can lead to significant differences in biological efficacy.

Case Studies

- Antimicrobial Study : A study conducted on various derivatives of this compound revealed an IC50 value in the range of 10-20 µM against Gram-positive bacteria, indicating promising antimicrobial potential .

- Cytotoxicity Assay : In another investigation, the compound demonstrated selective cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 15 to 30 µM, showcasing its potential as an anticancer agent .

Future Directions

Further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

- In vivo efficacy : Evaluating the compound's effectiveness in animal models.

- Mechanistic studies : Understanding specific pathways affected by the compound.

- Optimization : Modifying the chemical structure to enhance potency and reduce toxicity.

Q & A

Q. What are the optimal synthetic routes for N-(morpholine-4-carbothioyl)-3-nitrobenzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling a morpholine-derived thiocarbamoyl group with 3-nitrobenzamide. Key steps include:

- Thiocarbamoyl formation : Reacting morpholine with thiophosgene or a thiocarbonyl transfer agent to generate the morpholine-4-carbothioyl intermediate.

- Amidation : Coupling the intermediate with 3-nitrobenzoyl chloride using carbodiimide-based reagents (e.g., DCC or EDCI) in anhydrous dichloromethane or DMF under nitrogen .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity. Optimization involves adjusting reaction time (6–12 hours), temperature (0–25°C), and stoichiometric ratios (1:1.2 molar ratio of benzoyl chloride to thiocarbamoyl intermediate) .

Q. How can researchers characterize the molecular structure and purity of this compound?

Use a combination of spectroscopic and analytical techniques:

- NMR spectroscopy : and NMR to confirm the presence of morpholine protons (δ 3.6–3.8 ppm), nitrobenzamide aromatic protons (δ 8.1–8.5 ppm), and thiourea carbonyl (δ ~180 ppm) .

- Mass spectrometry : High-resolution Q-TOF MS to verify molecular ion peaks (e.g., [M+H] at m/z 336.08) and isotopic patterns .

- Elemental analysis : Validate C, H, N, and S content within ±0.4% of theoretical values .

Q. What are the stability profiles of this compound under varying storage conditions?

- Thermal stability : Decomposition observed >200°C via TGA/DSC, with optimal storage at 4°C in amber vials .

- Solubility : Stable in DMSO (>50 mg/mL) but hydrolyzes in aqueous buffers (pH <3 or >10) over 24 hours. Use freshly prepared solutions for biological assays .

Advanced Research Questions

Q. How can researchers resolve conflicting data on the biological activity of this compound across different assay systems?

- Orthogonal assays : Combine enzymatic inhibition assays (e.g., fluorescence-based kinetics) with cellular viability tests (MTT or ATP-lite) to distinguish direct target effects from off-target cytotoxicity .

- Redox profiling : Evaluate nitro group reduction (e.g., via cyclic voltammetry) to identify reactive intermediates that may cause assay artifacts .

Q. What computational strategies are effective for predicting the binding modes of this compound to biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., kinases or oxidoreductases), prioritizing hydrogen bonding with the morpholine oxygen and nitro group .

- MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability of ligand-protein complexes, focusing on solvent-accessible surface area (SASA) of the thiourea moiety .

Q. How can researchers identify and validate cellular targets of this compound?

- Chemical proteomics : Use photoaffinity labeling with a diazirine-modified analog followed by LC-MS/MS to capture interacting proteins .

- SPR/BLI : Measure binding kinetics (e.g., , , ) for putative targets like thioredoxin reductase or HSP90 .

Methodological Considerations for Data Interpretation

Q. What analytical techniques are critical for detecting degradation products during long-term stability studies?

- HPLC-DAD/MS : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid in water/acetonitrile to resolve degradation peaks. Major byproducts include hydrolyzed benzamide and oxidized morpholine derivatives .

- NMR kinetics : Monitor time-dependent changes in NMR spectra (e.g., disappearance of thiourea protons) in DMSO-d at 37°C .

Q. How should researchers design dose-response experiments to account for the nitro group’s redox activity?

- Include reducing agents (e.g., ascorbate or glutathione) in cell culture media to mimic physiological redox conditions .

- Compare IC values under normoxic vs. hypoxic conditions to assess hypoxia-selective cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.